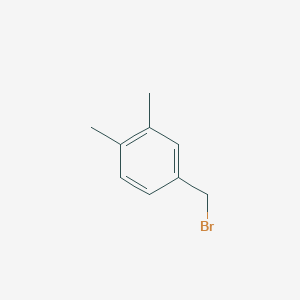

3,4-Dimethylbenzyl bromide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFQLPGWXMGYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70526808 | |

| Record name | 4-(Bromomethyl)-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94416-66-7 | |

| Record name | 4-(Bromomethyl)-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 3,4 Dimethylbenzyl Bromide

Nucleophilic Substitution Pathways (SN1 and SN2)

3,4-Dimethylbenzyl bromide can undergo nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) pathways. The predominant mechanism is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.

Carbocation Formation and Stabilization in SN1 Reactions

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism, with the formation of a carbocation intermediate as the rate-determining step. libretexts.org The stability of this carbocation is paramount to the facility of the SN1 reaction. libretexts.org In the case of this compound, the cleavage of the carbon-bromine bond results in the formation of a 3,4-dimethylbenzyl carbocation.

This benzylic carbocation exhibits significant stability due to the delocalization of the positive charge into the adjacent benzene (B151609) ring through resonance. Furthermore, the presence of two methyl groups on the aromatic ring enhances this stability. Methyl groups are electron-donating through an inductive effect, which helps to disperse the positive charge on the benzylic carbon, thereby lowering the energy of the carbocation intermediate. savemyexams.com This increased stability facilitates the SN1 pathway, particularly under conditions that favor ionization, such as in the presence of a polar protic solvent. libretexts.org The stability of carbocations generally follows the order: tertiary > secondary > primary. spcmc.ac.in Benzylic carbocations, like the 3,4-dimethylbenzyl carbocation, are particularly stable, which makes the SN1 mechanism a viable pathway for this compound. stackexchange.com

The formation of the carbocation is typically a slow, endothermic process. spcmc.ac.in The planar geometry of the carbocation intermediate means that the subsequent attack by a nucleophile can occur from either face, which can lead to a racemic mixture of products if the starting material is chiral. libretexts.orgspcmc.ac.in

Bimolecular Displacement Kinetics and Stereochemical Implications

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. mugberiagangadharmahavidyalaya.ac.in This mechanism is characterized by second-order kinetics, with the reaction rate being dependent on the concentrations of both the substrate (this compound) and the nucleophile. pharmaguideline.comfirsthope.co.in

A key feature of the SN2 reaction is the backside attack of the nucleophile, which leads to an inversion of configuration at the stereocenter, a phenomenon known as Walden inversion. firsthope.co.inchemistrysteps.com The reaction proceeds through a transition state where the central carbon is pentacoordinate. pharmaguideline.com For this compound, being a primary benzylic halide, the SN2 pathway is sterically accessible.

Kinetic studies of similar benzylic systems provide insight into the bimolecular displacement process. For instance, studies on 1-arylbromoethanes in acetone (B3395972) have shown that the rates of racemization and bromide exchange are key indicators of the operative mechanism. cdnsciencepub.com In a classic SN2 reaction, the rate of racemization is expected to be twice the rate of exchange. cdnsciencepub.com Deviations from this ratio can suggest the involvement of ion-pair intermediates.

Ion-Pair Mechanisms in Benzylic Substitution

In some nucleophilic substitution reactions, particularly with benzylic substrates in less polar solvents, the mechanism may not be a simple SN1 or SN2. Instead, it can involve the formation of ion pairs. The Winstein ion-pair scheme describes a continuum of intermediates, from a contact (or intimate) ion pair to a solvent-separated ion pair, and finally to free, solvated ions. cdnsciencepub.com

For 1-(3,4-dimethylphenyl)bromoethane, a closely related compound, studies have shown that the carbocation is sufficiently stabilized to exhibit intermediate behavior between classic SN1 and SN2 pathways. cdnsciencepub.com In these cases, the rate of racemization is significantly less than twice the rate of exchange, which is indicative of an ion-pair mechanism with internal return. cdnsciencepub.com This means the initially formed ion pair can revert to the covalent starting material, sometimes with racemization, before reacting with the external nucleophile. The presence of lithium bromide can influence the rates of racemization and exchange, further supporting the involvement of ion-pair intermediates. cdnsciencepub.com

Radical Reaction Mechanisms

Beyond nucleophilic substitution, this compound can also be involved in radical reactions, typically initiated by light, heat, or a radical initiator.

Formation and Characterization of 3,4-Dimethylbenzyl Radical Species

The 3,4-dimethylbenzyl radical can be generated from various precursors, including 1,2,4-trimethylbenzene (B165218) and 3,4-dimethylbenzyl chloride, through processes like a corona discharge. acs.orgaip.org In these experiments, a precursor is seeded in an inert carrier gas like helium and subjected to an electrical discharge. acs.orgnih.gov This process can lead to the abstraction of a hydrogen atom from one of the methyl groups, forming the corresponding benzyl-type radical. acs.org

Spectroscopic techniques are employed to characterize the resulting radical species. For the 3,4-dimethylbenzyl radical, vibronic emission spectroscopy has been used to study its electronic transitions. acs.orgacs.org By analyzing the fluorescence spectrum, researchers have been able to determine the electronic energies of the D1 and D2 excited states and the vibrational mode frequencies of the radical in its ground electronic state (D0). acs.orgaip.orgnih.gov These experimental findings are often compared with ab initio calculations to confirm the assignments. acs.orgaip.org

The formation of the 3,4-dimethylbenzyl radical is a key step in certain synthetic transformations. For example, it can be involved in radical condensation reactions.

Role in Specific Chemical Environments (e.g., Corona Discharge)

The behavior of this compound in specific chemical environments, such as those created by a corona discharge, provides insight into its reactivity and the formation of radical species. A notable study investigated the formation of the 3,4-dimethylbenzyl radical from a precursor, 1,2,4-trimethylbenzene, in a corona-excited supersonic expansion. nih.gov In this high-energy environment, an electrical discharge is passed through a seeded gas, leading to the fragmentation of the precursor molecule. nih.gov

The primary product identified from the corona discharge of 1,2,4-trimethylbenzene was the 3,4-dimethylbenzyl radical. nih.gov This suggests that the discharge preferentially causes the abstraction of a hydrogen atom from the methyl group at the 4-position of the aromatic ring. nih.gov The resulting radical is a key intermediate whose vibronic emission spectrum can be analyzed to determine its electronic and vibrational properties. nih.gov

The use of a corona discharge coupled with a supersonic expansion allows for the generation and subsequent cooling of radical species, facilitating their spectroscopic characterization. nih.gov The analysis of the vibronic emission spectrum of the 3,4-dimethylbenzyl radical, supported by ab initio calculations, has enabled the accurate determination of its electronic state energies (D1 and D2 states) and vibrational mode frequencies for the first time. nih.gov This research highlights the utility of corona discharge as a method for generating and studying reactive intermediates like the 3,4-dimethylbenzyl radical, providing fundamental data on their structure and energetics. nih.gov

The ionization mechanism within a corona discharge is primarily driven by atmospheric pressure chemical ionization (APCI), which involves the generation of charge on an analyte via a corona discharge. scirp.org This technique is particularly useful for minimizing variability in ionization that can be caused by changes in solvent composition. scirp.org

Electrophilic Aromatic Reactivity and Substituent Effects on the Aromatic Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the two methyl substituents. These groups play a crucial role in directing and activating the ring towards electrophilic aromatic substitution (EAS) reactions.

Potential for Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, including substituted benzenes like this compound. uomustansiriyah.edu.iq The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.comfiveable.me This step is typically the rate-determining step of the reaction. fiveable.memnstate.edu The subsequent loss of a proton from the arenium ion restores the aromaticity of the ring, yielding the substitution product. masterorganicchemistry.comfiveable.me

The aromatic ring in this compound can, in principle, undergo various electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. latech.edu For these reactions to occur, a strong electrophile is often required, and in many cases, a catalyst is used to generate this electrophile. uomustansiriyah.edu.iqlibretexts.org For instance, in bromination, a Lewis acid like FeBr₃ is used to polarize the Br₂ molecule, making it more electrophilic. libretexts.orgpressbooks.pub

Influence of Alkyl Substituents on Ring Activation

The two methyl groups on the benzene ring of this compound have a profound effect on its reactivity towards electrophiles. Alkyl groups are known to be activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. msu.edulibretexts.org This activation arises from the electron-donating nature of the alkyl groups. msu.edulibretexts.org

The electron-donating effect of the methyl groups is primarily due to two factors:

Inductive Effect : Alkyl groups are electron-donating through the sigma bonds (inductive effect), which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orglibretexts.org

Hyperconjugation : This involves the delocalization of electrons from the C-H sigma bonds of the methyl groups into the pi system of the aromatic ring. This further increases the electron density of the ring and stabilizes the carbocation intermediate formed during electrophilic attack. uomustansiriyah.edu.iq

The presence of two methyl groups enhances this activating effect. Furthermore, these alkyl substituents are ortho, para-directors. libretexts.orglibretexts.org This means they direct incoming electrophiles to the positions ortho and para to themselves. In the case of this compound, the positions available for substitution are C2, C5, and C6. The directing influence of the two methyl groups would favor substitution at the C5 and C6 positions.

Applications and Transformations in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Reactions

3,4-Dimethylbenzyl bromide is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is demonstrated in a variety of powerful, modern synthetic methods, including cross-coupling reactions and as a precursor for Grignard reagents. These applications allow for the construction of complex molecular architectures, a fundamental goal in organic chemistry.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Processes)

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound has proven to be a valuable coupling partner in several such transformations. These reactions, often catalyzed by transition metals like palladium and nickel, enable the precise formation of new carbon-carbon bonds.

Enantioselective Benzylic C-H Arylation

A significant advancement in C-H functionalization is the enantioselective arylation of benzylic C-H bonds. In a dual photoredox/nickel catalysis system, this compound can be coupled with ethyl benzene (B151609) to produce 1,1-diaryl ethanes. This reaction proceeds under visible light irradiation (420 nm) with a Ni(cod)₂ catalyst and a chiral ligand, achieving a 68% yield and a high enantiomeric ratio of 96:4. The methodology is robust, tolerating a range of electron-donating and electron-withdrawing substituents on the aryl partner. Similar enantioselective arylations of benzylic C-H bonds have been developed using copper catalysis, providing access to a variety of chiral 1,1-diarylalkanes with good to excellent enantioselectivities. nih.gov

Nickel-Catalyzed Coupling Reactions

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions. nih.govuni-muenchen.de Nickel-catalyzed reactions can couple benzylic electrophiles, such as this compound, with various partners. For instance, nickel-catalyzed reductive cross-coupling reactions between vinyl and benzyl (B1604629) electrophiles provide a direct route to enantioenriched products with aryl-substituted tertiary allylic stereogenic centers. nih.gov Furthermore, nickel-catalyzed cross-couplings of benzylic ammonium (B1175870) salts with boronic acids have been developed to form diarylethanes stereospecifically. acs.org These reactions often proceed under mild conditions and exhibit broad functional group tolerance. nih.govrsc.org

Palladium-Catalyzed C3-Benzylation of Indoles

The indole (B1671886) scaffold is a privileged structure in many natural products and pharmaceuticals. nih.gov A general and regioselective method for the C3-benzylation of indoles using palladium catalysis has been developed. nih.govnih.gov This reaction allows for the coupling of various 3-substituted indoles with benzyl methyl carbonates under mild conditions to yield a diverse array of 3-benzylindolenine products in good yields. nih.govnih.gov The reaction is highly selective for the C3 position, with no N-benzylation observed. acs.org The development of this transformation provides access to 3-benzylindolenines bearing a newly formed quaternary center, which are key structural motifs in many biologically active compounds. nih.gov

Table 1: Selected Palladium-Catalyzed C3-Benzylation of Indoles

| Indole Substrate | Benzyl Carbonate | Product | Yield (%) |

|---|---|---|---|

| 2,3-dimethylindole | Benzyl methyl carbonate | 3-benzyl-2,3-dimethylindolenine | Good |

| Various 3-substituted indoles | Various benzyl methyl carbonates | Corresponding 3-benzylindolenines | Good |

Grignard Reactions as Synthetic Intermediates

This compound serves as a precursor for the corresponding Grignard reagent, 3,4-dimethylbenzylmagnesium halide. This organometallic intermediate is a potent nucleophile and participates in a variety of carbon-carbon bond-forming reactions. For example, the reaction of 3,4-dimethylbenzylmagnesium chloride with 2,4-pentanedione results in the formation of β-hydroxyketones in good yields (60-75%). cdnsciencepub.comcdnsciencepub.com This demonstrates the utility of Grignard reagents derived from this compound in the synthesis of functionalized molecules. The preparation of the Grignard reagent itself is a standard procedure, typically involving the reaction of the benzyl bromide with magnesium metal in an ethereal solvent. google.com

Introduction of the 3,4-Dimethylbenzyl Moiety as a Protecting Group

In multi-step organic synthesis, the protection and deprotection of reactive functional groups is a critical strategy. The 3,4-dimethylbenzyl (DMB) group, which can be introduced using this compound, has found utility as a protecting group for various functionalities.

The related 3,4-dimethoxybenzyl (DMB) group is a well-established protecting group, particularly for amides (γ-lactams). clockss.org It offers good solubility and stability under general acidic and alkaline conditions. clockss.org The DMB group can be selectively cleaved under mild conditions, for instance, using phenyliodine(III) bis(trifluoroacetate) (PIFA), even in the presence of other benzyl groups. clockss.org The 3,4-dimethylbenzyl group has been reported as a protecting group for the thiol moiety of cysteine in peptide synthesis. rsc.org The use of protecting groups is a fundamental concept in the synthesis of complex molecules like peptides and proteins. rsc.org The 3,4-dimethoxybenzyl group has also been employed as a solubilizing protecting group for thiols in the formation of self-assembled monolayers, where it is cleaved off during the monolayer formation. sciopen.com

Synthesis of Nitrogen-Containing Derivatives and Heterocyles

This compound is a versatile reagent in organic synthesis, particularly for the construction of molecules containing nitrogen. Its utility stems from the reactivity of the benzylic bromide, which makes it an excellent electrophile for reactions with various nitrogen-based nucleophiles.

The alkylation of amines is a fundamental transformation for creating carbon-nitrogen bonds, and this compound serves as an effective alkylating agent for this purpose. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic benzylic carbon, displacing the bromide ion. ucalgary.ca This method is applicable to a wide range of amines, including primary, secondary, and tertiary amines, as well as ammonia. libretexts.org

The reaction of this compound with primary or secondary amines yields the corresponding N-alkylated products. For instance, its reaction with N-tosyl-3,4-dimethoxybenzyl amine in the presence of sodium hydride in DMF leads to the formation of N-(4′-benzyloxy-3′,5′-dimethyl-benzyl)-N-tosyl-3,4-dimethoxybenzyl amine. niscpr.res.in Similarly, it can react with piperidin-3-amine (B1201142) to form 1-(2,4-Dimethylbenzyl)piperidin-3-amine. vulcanchem.com

A significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation. libretexts.org The initially formed secondary amine product is often still nucleophilic and can react with another molecule of the benzyl bromide to form a tertiary amine. Likewise, the tertiary amine can be further alkylated to produce a quaternary ammonium salt. libretexts.orgdtic.mil This can result in a mixture of products with varying degrees of alkylation, often requiring careful control of reaction conditions or the use of a large excess of the amine to favor mono-alkylation. ucalgary.calibretexts.org

Table 1: Alkylation of Amines with 3,4-Dimethylbenzyl Moiety

| Amine Type | Nucleophile Example | Product Type | Reference |

|---|---|---|---|

| Primary Amine | Ammonia | Primary Amine (e.g., 3,4-Dimethylbenzylamine) | libretexts.org |

| Secondary Amine | N-tosyl-3,4-dimethoxybenzyl amine | Tertiary Amine | niscpr.res.in |

| Heterocyclic Amine | Piperidin-3-amine | Tertiary Amine | vulcanchem.com |

| Tertiary Amine | Generic R₃N | Quaternary Ammonium Salt | libretexts.orgdtic.mil |

This compound is a valuable precursor for synthesizing various acetamide (B32628) derivatives. These compounds are significant in medicinal chemistry and materials science. The typical synthetic route does not involve a direct reaction with an acetamide moiety but rather uses the bromide to generate an amine intermediate, which is subsequently acylated.

A common strategy involves the conversion of this compound to 3,4-dimethylaniline (B50824). This aniline (B41778) derivative can then undergo acylation. For example, the synthesis of N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide is achieved by reacting 3,4-dimethylaniline with 2-(2-formylphenoxy)acetyl chloride. In this reaction, a base like triethylamine (B128534) is used to neutralize the hydrochloric acid byproduct.

More complex acetamide structures can also be synthesized. The derivative 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(3,4-dimethylphenyl)-acetamide was synthesized from a parent sulfonamide which was reacted with a 2-bromo-N-(3,4-dimethylphenyl)acetamide intermediate. scielo.br These syntheses highlight the role of the 3,4-dimethylphenyl group, accessible from this compound, as a key structural component in complex acetamides.

Table 2: Synthesis of Acetamide Derivatives

| Acetamide Product | Key Reagents | Synthetic Pathway | Reference |

|---|

Precursor for Aldehyde and Other Oxygenated Compounds Synthesis

This compound is a key starting material for the synthesis of 3,4-dimethylbenzaldehyde, an important intermediate for specialty chemicals, polymers, and pharmaceuticals. google.comgoogle.com The conversion of the benzyl bromide to the aldehyde is an oxidation reaction.

Several methods exist for this transformation. One documented pathway involves the direct oxidation of this compound. google.com While classic methods like the Sommelet reaction or Kornblum oxidation (using dimethyl sulfoxide) are viable for converting benzyl halides to aldehydes, modern variations offer milder conditions and higher yields. For instance, reagents such as sodium periodate (B1199274) (NaIO₄) in DMF can oxidize primary benzylic bromides to their corresponding aldehydes in high yields (83–97%) under relatively mild conditions, presenting a useful alternative to the Kornblum procedure. researchgate.net Another efficient method involves the oxidation of the related 3,4-dimethylbenzyl chloride using NaNO₃/AcOH catalyzed by PEG-600 in an aqueous medium. researchgate.net

Alternatively, the bromide can be first hydrolyzed to 3,4-dimethylbenzyl alcohol, which is then oxidized to the aldehyde. ontosight.ai This two-step process provides another reliable route to access the desired oxygenated compound.

Table 3: Synthesis of 3,4-Dimethylbenzaldehyde from its Precursors

| Precursor | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Direct Oxidation | NaIO₄ in DMF | 3,4-Dimethylbenzaldehyde | google.comresearchgate.net |

| 3,4-Dimethylbenzyl chloride | Direct Oxidation | NaNO₃/AcOH, PEG-600 | 3,4-Dimethylbenzaldehyde | researchgate.net |

| 3,4-Dimethylbenzyl alcohol | Oxidation | Various oxidizing agents | 3,4-Dimethylbenzaldehyde | ontosight.ai |

Utilization in Oligomerization Processes of Related Benzyl Alcohols

While direct oligomerization of this compound is not commonly reported, it and related benzyl halides can play a role in the oligomerization of corresponding benzyl alcohols. These processes are of interest for creating larger, polyaromatic structures.

Research on the oligomerization of 3,5-dimethylbenzyl alcohol, a structural isomer, has shown that it can be induced by montmorillonite (B579905) clay (Tonsil) to produce polycyclic aromatic compounds like 1,3,5,7-tetramethylanthracene. mdpi.comnih.gov The reaction proceeds through the formation of carbocation intermediates, which then undergo electrophilic aromatic substitution on another monomer unit. Given that benzyl bromides are excellent precursors to benzyl carbocations, it is plausible that this compound could initiate or participate in similar acid-catalyzed oligomerization reactions.

Furthermore, it has been observed that the addition of methyl bromide can increase the initial conversion rate in the polymerization of benzyl alcohol. vedantu.com This is thought to occur because the methyl bromide reacts with the alcohol's alkoxy groups to generate alkyl bromide species, which can then facilitate the polymerization process. vedantu.com This finding supports the potential for this compound to act as an initiator or promoter in the oligomerization of 3,4-dimethylbenzyl alcohol, leading to the formation of poly(benzyl ether) structures.

Table 4: Role in Oligomerization of Benzyl Alcohols

| Process | Reactant | Catalyst/Promoter | Key Finding | Reference |

|---|---|---|---|---|

| Oligomerization | 3,5-Dimethylbenzyl alcohol | Montmorillonite Clay | Formation of anthracene (B1667546) derivatives via carbocation intermediates. | mdpi.comnih.gov |

| Polymerization | Benzyl alcohol | Methyl bromide (promoter) | Increased initial conversion rate, likely via formation of reactive bromide species. | vedantu.com |

Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of 3,4-Dimethylbenzyl bromide reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons typically appear as a multiplet in the downfield region of the spectrum, generally between δ 6.8 and 7.2 ppm. The two methyl groups (CH₃) attached to the benzene (B151609) ring are expected to be observed as singlets at approximately δ 2.2 to 2.4 ppm. The most downfield of the aliphatic protons is the benzylic methylene (B1212753) group (CH₂Br), with its signal anticipated around δ 4.5 to 4.7 ppm, indicative of the deshielding effect of the adjacent bromine atom. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 6.8 - 7.2 | Multiplet | 3H | Aromatic (Ar-H) |

| 4.5 - 4.7 | Singlet | 2H | Benzylic (CH₂Br) |

| 2.2 - 2.4 | Singlet | 6H | Methyl (CH₃) |

Note: This is a predicted data table based on typical chemical shifts for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the benzylic carbon atom bonded to the bromine (C-Br) is expected to resonate in the range of δ 30–35 ppm. The aromatic carbons will produce signals in the more downfield region, typically between δ 125 and 140 ppm. rsc.org Due to the substitution pattern, distinct signals for each of the six aromatic carbons are expected, reflecting their unique electronic environments. The two methyl carbons would appear at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| 125 - 140 | Aromatic (Ar-C) |

| 30 - 35 | Benzylic (CH₂Br) |

| 19 - 21 | Methyl (CH₃) |

Note: This is a predicted data table based on typical chemical shifts for similar structures.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS can be used to determine its purity and to confirm its molecular weight. The mass spectrum will show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of almost equal intensity. For this compound (C₉H₁₁Br), the molecular ion peaks are expected at m/z 198 and 200. rsc.org

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a common ionization technique used in mass spectrometry. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. A key fragment observed in the mass spectrum of many benzyl (B1604629) derivatives, including this compound, is the tropylium (B1234903) ion. The fragmentation of this compound is expected to yield a prominent peak at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), which is a characteristic fragment for benzyl compounds. rsc.org The loss of the bromine atom from the molecular ion would result in a fragment at m/z 119 ([C₉H₁₁]⁺).

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion |

| 198/200 | [C₉H₁₁Br]⁺ (Molecular Ion) |

| 119 | [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: This is a predicted data table based on common fragmentation patterns for similar structures.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key structural features. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear in the 3000-2850 cm⁻¹ range. The presence of the benzene ring is further confirmed by C=C stretching vibrations in the aromatic region, typically around 1600-1450 cm⁻¹. The C-H bending vibrations of the substituted benzene ring will also be present. A crucial absorption for this molecule is the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 690-515 cm⁻¹.

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 690 - 515 | C-Br Stretch | Alkyl Halide |

Note: This is a predicted data table based on typical IR absorption ranges for the respective functional groups.

Electronic Spectroscopy and Vibronic Emission Analysis for Radical Species

The 3,4-dimethylbenzyl radical is a transient species that can be generated from precursors such as 1,2,4-trimethylbenzene (B165218) through methods like a corona-excited supersonic expansion (CESE). idpublications.org The study of the electronic spectra of such radicals provides valuable insight into their electronic structure and energy levels.

Vibronic emission spectroscopy is a powerful technique used to probe the energy spacing between the ground and excited electronic states, as well as the vibrational frequencies of the radical in its ground electronic state. When the 3,4-dimethylbenzyl radical is generated in an excited electronic state, it can relax to the ground state by emitting photons. This emission is not a single line but a series of bands, as the electronic transition is coupled with vibrational transitions (vibronic transitions).

The analysis of the vibronic emission spectrum of the 3,4-dimethylbenzyl radical reveals information about the D₁ → D₀ electronic transition. The positions of the vibronic bands relative to the origin band (the 0-0 transition) correspond to the vibrational mode frequencies in the ground electronic state (D₀).

Table 1: Observed Vibronic Bands and Vibrational Mode Frequencies of the 3,4-Dimethylbenzyl Radical

| Band Position (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|

| 21338 | Origin (D₁ → D₀) |

| 20864 | 6a |

| 20840 | 6b |

| 20510 | 1 |

| 20338 | 12 |

This table is generated based on the descriptive analysis of the vibronic emission spectrum of benzyl-type radicals and provides a representative structure for the data obtained from such experiments. idpublications.org

The electronic energies of the D₁ and D₂ states, along with the vibrational mode frequencies, can be accurately determined by comparing the experimental spectrum with ab initio calculations. This combined experimental and theoretical approach allows for a detailed understanding of the molecular structure and dynamics of the radical species.

Computational and Theoretical Studies of 3,4 Dimethylbenzyl Bromide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of 3,4-dimethylbenzyl bromide. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

DFT and ab initio calculations are widely used to model the electronic structure of substituted benzyl (B1604629) halides, providing a basis for understanding their reactivity. acs.orgacs.org For this compound, the presence of two electron-donating methyl groups on the benzene (B151609) ring influences the electron distribution and the stability of potential intermediates.

Computational analyses of similar electron-rich benzyl bromide derivatives have shown that such substituents can stabilize benzylic carbocation intermediates, which are key to understanding SN1 reaction pathways. nih.gov DFT calculations can map out the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial indicators of reactivity. For instance, the LUMO is typically centered on the benzylic carbon and the bromine atom, indicating the site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide detailed information about charge distribution, revealing the partial positive charge on the benzylic carbon and the partial negative charge on the bromine atom. This charge separation is a key factor in its susceptibility to nucleophilic substitution reactions. nih.gov

Table 1: Typical Quantum Chemical Methods and Basis Sets for Benzyl Halide Analysis

| Method | Description | Common Basis Sets |

| DFT (B3LYP, M06-2X, etc.) | A method that uses the electron density to calculate the energy of the system. It offers a good balance between accuracy and computational cost. | 6-31G(d,p), 6-311+G(d,p), aug-cc-pVTZ |

| Ab Initio (MP2, CCSD(T)) | "From the beginning" methods that solve the Schrödinger equation without empirical parameters. MP2 (Møller-Plesset second-order perturbation theory) and CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are highly accurate but computationally expensive. | 6-311+G(d,p), cc-pVTZ, aug-cc-pVTZ |

Quantum chemical calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. sns.it For this compound, these calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts.

Theoretical calculations of vibrational frequencies for benzyl-type radicals have shown that methods like B3LYP with basis sets such as cc-pVDZ can provide results that are in good agreement with experimental data. idpublications.org Similar accuracy can be expected for the prediction of the vibrational spectrum of this compound. These calculations help in the assignment of specific vibrational modes, such as the C-Br stretching frequency, which is a key feature in its IR spectrum.

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated to a high degree of accuracy. These predictions are valuable for confirming the structure of the molecule and for interpreting experimental NMR spectra.

Table 2: Predicted Spectroscopic Parameters from Quantum Chemical Calculations

| Spectroscopic Parameter | Computational Method | Significance |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311+G(d,p)) frequency calculations. | Predicts IR and Raman spectra, allowing for the identification of functional groups and the assignment of experimental vibrational bands. |

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. | Predicts ¹H and ¹³C NMR spectra, aiding in structural elucidation and the assignment of experimental chemical shifts. |

| Electronic Transitions | Time-Dependent DFT (TD-DFT). | Predicts UV-Vis absorption spectra by calculating the energies of electronic excitations. |

Molecular Dynamics Simulations in Reaction Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into the dynamics of chemical reactions in different environments. An MD simulation of benzyl bromide in an aqueous environment has been conducted to investigate the effect of the solvent on its dynamics. arxiv.org Such simulations for this compound would involve placing the molecule in a box of explicit solvent molecules (e.g., water, methanol) and calculating the forces between all atoms to simulate their motion.

These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation structure influences the reaction pathway. For instance, in nucleophilic substitution reactions, MD simulations can show the approach of the nucleophile and the departure of the leaving group, providing a dynamic picture of the reaction. nih.gov They can also be used to calculate the potential of mean force (PMF) along a reaction coordinate, which gives the free energy profile of the reaction and helps to identify the transition state and any intermediates.

Theoretical Modeling of Reaction Pathways and Intermediates

Theoretical modeling is crucial for mapping out the potential energy surface of a reaction, allowing for the detailed study of reaction pathways, transition states, and intermediates. For this compound, which can undergo nucleophilic substitution via SN1 and SN2 mechanisms, computational modeling can elucidate the factors that favor one pathway over the other. khanacademy.orgresearchgate.net

The stability of the 3,4-dimethylbenzyl carbocation, a potential intermediate in an SN1 reaction, can be calculated. The electron-donating methyl groups are expected to stabilize this carbocation through hyperconjugation and inductive effects, making the SN1 pathway more favorable than for unsubstituted benzyl bromide.

Computational studies on the solvolysis of substituted benzyl chlorides have shown how the mechanism can shift between concerted (SN2-like) and stepwise (SN1-like) depending on the substituents and the solvent. nih.govnih.gov By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile for the reaction of this compound with a given nucleophile can be constructed. This allows for the determination of activation energies, which are directly related to the reaction rates.

For example, a theoretical study of the reaction of benzyl bromide with amines has proposed an SN2-type transition state. researchgate.net Similar modeling for this compound would involve locating the transition state structure and calculating its energy. The geometry of the transition state provides valuable information about the reaction mechanism, such as the extent of bond breaking and bond formation at the transition state.

Advanced Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Benzylic Transformations

The development of innovative catalytic systems is central to expanding the synthetic utility of 3,4-dimethylbenzyl bromide. Research in this area is largely focused on transition-metal catalysis and photoredox catalysis to achieve previously challenging benzylic transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are cornerstone methodologies in modern organic synthesis. nobelprize.org The application of these reactions to benzylic bromides, including this compound, allows for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. organic-chemistry.org For instance, the use of specific ligands like Xantphos has been shown to be effective in the palladium-catalyzed Kumada-Corriu reaction of secondary benzylic bromides with Grignard reagents, proceeding with an inversion of configuration. organic-chemistry.org

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. nih.govnih.govresearchgate.net Nickel-catalyzed systems have demonstrated high efficiency in the asymmetric reductive cross-coupling of vinyl bromides and benzyl (B1604629) chlorides, offering a direct route to enantioenriched products with aryl-substituted tertiary allylic stereogenic centers. nih.gov Furthermore, enantioselective nickel-catalyzed cross-coupling reactions of trialkynylindium reagents with racemic secondary benzyl bromides have been reported to be stereoconvergent. nih.gov

Photoredox catalysis, utilizing visible light to drive chemical reactions, offers a mild and sustainable approach to benzylic functionalization. nih.govresearchgate.netbeilstein-journals.org This methodology can be combined with organocatalysis for the enantioselective α-benzylation of aldehydes. princeton.edu In this dual catalytic system, a chiral imidazolidinone organocatalyst and an iridium photoredox catalyst work in concert to achieve the stereocontrolled formation of homobenzylic stereocenters. princeton.edu Cooperative catalytic systems, for example using zirconocene (B1252598) and photoredox catalysis, have enabled the reductive homocoupling of benzyl chlorides. nih.gov

| Catalytic System | Transformation | Key Features |

| Palladium/Xantphos | Kumada-Corriu cross-coupling of secondary benzylic bromides | Mild conditions, inversion of configuration. organic-chemistry.org |

| Nickel/(S)-(iPr)-Pybox | Enantioselective cross-coupling with trialkynylindium reagents | Stereoconvergent, high atom economy. nih.gov |

| Iridium photoredox catalyst / Chiral imidazolidinone | Enantioselective α-benzylation of aldehydes | Dual catalysis, stereocontrolled C-C bond formation. princeton.edu |

| Zirconocene / Photoredox catalyst | Reductive homocoupling of benzyl chlorides | Mild conditions, tolerance of various functional groups. nih.gov |

Exploration of Asymmetric Synthesis and Chiral Derivatizations

The synthesis of enantiomerically pure compounds is a paramount objective in modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. Consequently, the development of asymmetric transformations utilizing prochiral substrates like this compound is an area of intense research.

One of the key strategies in this domain is the use of chiral catalysts to control the stereochemical outcome of a reaction. Asymmetric metal catalysis, for instance with nickel, has been successfully employed for the enantioselective cross-coupling of racemic secondary benzyl bromides with organometallic reagents. nih.govnih.gov These reactions often proceed through a stereoconvergent mechanism, where both enantiomers of the starting material are converted into a single enantiomer of the product. nih.gov

The combination of photoredox catalysis with chiral organocatalysis has also proven to be a powerful tool for the asymmetric functionalization of benzylic positions. princeton.edu For example, the enantioselective α-benzylation of aldehydes can be achieved by merging a chiral imidazolidinone catalyst with an iridium-based photoredox catalyst. princeton.edu This dual catalytic cycle allows for the generation of a benzylic radical from a benzyl bromide, which then adds enantioselectively to an enamine intermediate generated in situ. princeton.edu

Phase-transfer catalysis (PTC) represents another important avenue for asymmetric synthesis. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can facilitate the enantioselective alkylation of various nucleophiles with benzylic halides. phasetransfer.com The catalyst forms a chiral ion pair with the nucleophile, which then reacts with the benzylic bromide in the organic phase, thereby inducing asymmetry in the product. phasetransfer.com

| Asymmetric Strategy | Reaction Type | Chiral Source |

| Nickel Catalysis | Cross-coupling with trialkynylindium reagents | Chiral ligand (e.g., (S)-(iPr)-Pybox) nih.gov |

| Photoredox/Organocatalysis | α-Benzylation of aldehydes | Chiral imidazolidinone catalyst princeton.edu |

| Phase-Transfer Catalysis | Alkylation | Chiral quaternary ammonium (B1175870) salts (e.g., cinchona alkaloid derivatives) phasetransfer.com |

Green Chemistry Approaches in Synthetic Design (e.g., Aqueous Media, Micellar Catalysis)

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. The application of these principles to reactions involving this compound is an active area of research.

One of the most significant advances in green chemistry is the use of water as a reaction solvent. nih.govresearchgate.netnih.gov Micellar catalysis, which employs surfactants to form micelles in water, enables organic reactions to proceed in an aqueous medium. nih.govresearchgate.netnih.govacsgcipr.org These micelles act as nanoreactors, solubilizing the organic substrates and facilitating their reaction. acsgcipr.org Nucleophilic substitution and palladium-catalyzed cross-coupling reactions of benzylic halides have been successfully carried out in water using this technology. nih.gov A notable example is the preparation of 3,4-dimethylbenzyl chloride, a precursor to the bromide, via the chloromethylation of o-xylene (B151617) in a micellar catalytic system using cetyltrimethylammonium bromide (CTAB).

Phase-transfer catalysis (PTC) is another green chemistry tool that can be applied to reactions of this compound. phasetransfer.comphasetransfer.comchemicalbull.comstudylib.net PTC facilitates the reaction between reactants in immiscible phases, often an aqueous and an organic phase. chemicalbull.com This technique can eliminate the need for harsh, anhydrous conditions and can allow for the use of inexpensive and environmentally benign inorganic bases. phasetransfer.com The synthesis of various derivatives from benzyl halides, such as esters, ethers, and nitriles, can be efficiently achieved using PTC. phasetransfer.com

The development of solvent-free reaction conditions is another important goal of green chemistry. In some cases, reactions can be carried out by simply mixing the neat reactants, sometimes with gentle heating, which significantly reduces waste.

| Green Chemistry Approach | Description | Application to this compound |

| Aqueous Media | Using water as the reaction solvent. | Can be employed for nucleophilic substitution and cross-coupling reactions. nih.gov |

| Micellar Catalysis | Using surfactants to form micelles in water to facilitate reactions of organic substrates. | Enables reactions like chloromethylation of o-xylene to proceed in water. |

| Phase-Transfer Catalysis | Use of a catalyst to transfer a reactant between immiscible phases. | Facilitates nucleophilic substitution reactions under milder and more environmentally friendly conditions. phasetransfer.comphasetransfer.com |

Investigating Reactivity in Complex Chemical Systems

Understanding the reactivity of this compound in complex chemical systems is crucial for its application in areas such as medicinal chemistry and materials science. Research in this area explores how the presence of multiple reactive sites, catalysts, and various reaction conditions can influence the outcome of a reaction.

One area of investigation is the behavior of benzylic bromides in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. These reactions are highly atom-economical and can rapidly generate molecular diversity.

The study of cooperative catalysis, where two or more catalysts work in concert to promote a transformation that is not possible with either catalyst alone, is also of great interest. organic-chemistry.org For example, the combination of a nucleophilic catalyst with a photoredox catalyst can enable the coupling of benzyl bromides with electron-deficient alkenes. organic-chemistry.org The nucleophilic catalyst activates the benzyl bromide, making it more susceptible to reduction by the photoredox catalyst. organic-chemistry.org

Computational studies are also being employed to gain a deeper understanding of the reactivity of this compound. Density functional theory (DFT) calculations can be used to model reaction pathways, predict reaction outcomes, and elucidate the role of catalysts and substituents in influencing reactivity.

Unexplored Reaction Pathways and Expanded Synthetic Utilities

The discovery of novel reactions and the expansion of the synthetic applications of this compound are ongoing goals in organic chemistry. Researchers are continuously seeking to develop new methods for forming carbon-carbon and carbon-heteroatom bonds, as well as to uncover unprecedented reaction pathways.

One exciting and relatively unexplored area is the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of electron-rich benzyl bromide derivatives. nih.gov This homologation reaction, catalyzed by a simple Lewis acid, proceeds through the formation of a phenonium ion intermediate and results in the formation of products containing a benzylic quaternary center and an alkyl bromide that can be further functionalized. nih.gov This transformation represents a non-classical approach to the manipulation of benzylic C-C bonds. nih.gov

The development of novel cycloaddition reactions involving benzylic bromides is another promising research direction. These reactions could provide access to complex polycyclic structures that are difficult to synthesize using traditional methods.

Furthermore, the application of C-H activation and functionalization strategies to the methyl groups of the 3,4-dimethylbenzyl moiety could open up new avenues for the synthesis of complex molecules. These reactions would allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a highly efficient and atom-economical approach to molecular diversification.

Q & A

Basic: What are the recommended methods for synthesizing 3,4-Dimethylbenzyl bromide with high purity?

Answer:

this compound can be synthesized via bromination of 3,4-dimethylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For optimized purity:

- Use stoichiometric HBr in a reflux setup with controlled temperature (70–80°C) to minimize side reactions like oxidation to benzaldehyde .

- Purify via fractional distillation under reduced pressure (boiling point ~79°C, closed-cup flash point) , followed by column chromatography using silica gel and a hexane/ethyl acetate eluent.

- Monitor reaction progress with GC-MS to detect impurities such as dibromo-methylbenzene derivatives .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation (respiratory system hazard) .

- Storage: Classify under Storage Code 8A (combustible, corrosive) in airtight containers away from oxidizers. Maintain temperature <25°C to prevent decomposition .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent exothermic reactions .

Basic: How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Answer:

- NMR Spectroscopy:

- GC-MS: A molecular ion peak at m/z 199.08 (C₉H₁₁Br⁺) with fragments at m/z 91 (tropylium ion) confirms the benzyl bromide backbone .

Advanced: How do reaction conditions influence the formation of byproducts like dibromo derivatives during synthesis?

Answer:

Dibromo byproducts (e.g., 3,4-bis(bromomethyl)-xylene) arise from over-bromination due to:

- Excess Brominating Agent: Limit PBr₃ or HBr to 1.1 equivalents to avoid di-substitution .

- Temperature Control: Higher temperatures (>90°C) accelerate radical chain reactions, increasing dibromo impurities. Use ice baths during reagent addition .

- Solvent Choice: Polar aprotic solvents (e.g., DCM) reduce bromide ion nucleophilicity, suppressing di-substitution .

Advanced: What strategies resolve discrepancies in reported reactivity of this compound compared to its isomers?

Answer:

- Steric and Electronic Analysis: The 3,4-dimethyl groups increase steric hindrance at the benzylic position, reducing SN2 reactivity compared to 3,5-dimethyl isomers. Computational modeling (DFT) can quantify activation energies for nucleophilic substitution .

- Competitive Experiments: Compare reaction rates with 3,5-dimethylbenzyl bromide under identical conditions (e.g., in Williamson ether synthesis). Use HPLC to quantify product ratios .

Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?

Answer:

- DFT Calculations: Model transition states for nucleophilic attack (e.g., by OH⁻ or CN⁻) to predict preferential substitution at the benzylic carbon versus aromatic positions.

- Hammett Constants: Use σ values for methyl substituents to estimate electronic effects on reaction rates. The 3,4-dimethyl groups exhibit a slight electron-donating effect, stabilizing carbocation intermediates in SN1 pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.